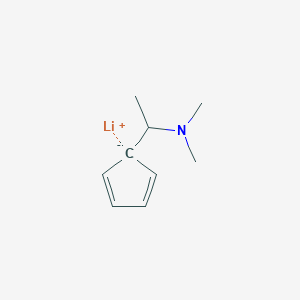
CID 71345761
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier “CID 71345761” is a chemical entity registered in the PubChem database This compound is of interest due to its unique chemical structure and potential applications in various scientific fields
Analyse Chemischer Reaktionen
CID 71345761 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions may include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the replacement of specific functional groups.
Wissenschaftliche Forschungsanwendungen
CID 71345761 has a wide range of scientific research applications. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe or ligand for studying biological processes and interactions. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. Additionally, in industry, this compound may be utilized in the development of new materials or as a component in various chemical processes.
Wirkmechanismus
The mechanism of action of CID 71345761 involves its interaction with specific molecular targets and pathways. This compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound. Understanding these interactions can provide insights into its potential therapeutic or industrial uses.
Vergleich Mit ähnlichen Verbindungen
CID 71345761 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with related chemical structures or functional groups. By comparing their properties, such as reactivity, stability, and biological activity, researchers can identify the distinct advantages and potential applications of this compound. Some similar compounds may include other derivatives or analogs with slight variations in their chemical structure.
Eigenschaften
CAS-Nummer |
144471-20-5 |
|---|---|
Molekularformel |
InOPdSn |
Molekulargewicht |
355.95 g/mol |
InChI |
InChI=1S/In.O.Pd.Sn |
InChI-Schlüssel |
XOBPZEMEBCLMGV-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Sn].[Pd].[In] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



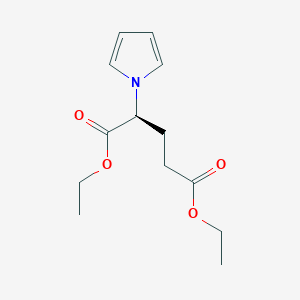
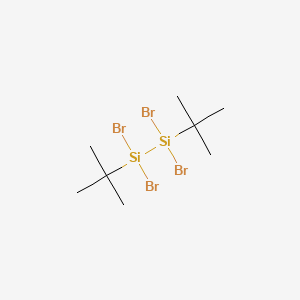
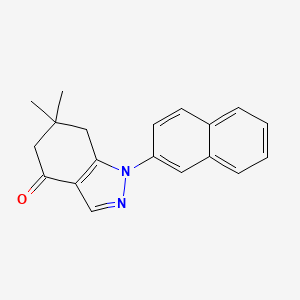
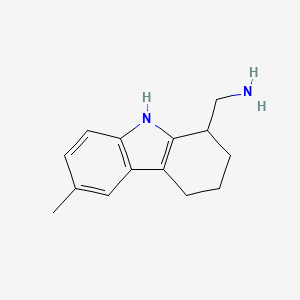
![2-Azabicyclo[2.2.1]hept-5-en-3-one, 2-(phenylsulfonyl)-](/img/structure/B12555989.png)

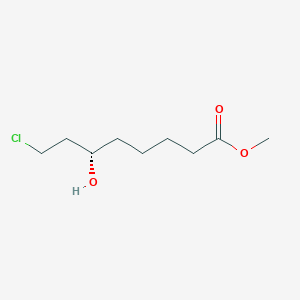
![2,5-Bis[(nonyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B12556004.png)

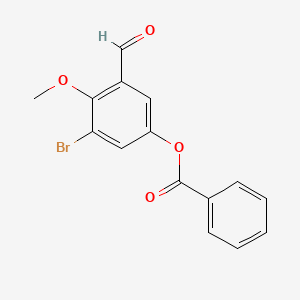
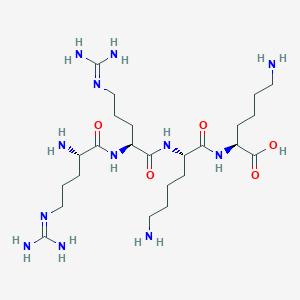
![2,6-Dichloro-N-[2-(3-methoxyphenyl)ethyl]pyridine-4-carboxamide](/img/structure/B12556029.png)
